molecular formula C9H9N3O2 B1492313 (2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098157-71-0

(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1492313
CAS RN: 2098157-71-0
M. Wt: 191.19 g/mol
InChI Key: ZMSBKTCHCRTEPU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2-cyanoethyl pyrazole-3-propanoic acid (CEPPA), is a synthetic organic compound used in laboratory experiments and scientific research. CEPPA is a versatile compound that can be used in a variety of applications. It is a small molecule with a molecular weight of approximately 200 Da, and has a melting point of approximately 168°C. CEPPA is a colorless, odorless, and relatively stable compound.

Scientific Research Applications

Biomedical Applications: Tissue Engineering and Prosthetics

The cyanoethyl group in the compound can be utilized to synthesize polymers with enhanced properties for biomedical applications. For instance, the incorporation of cyanoethyl derivatives into hydrogels can lead to the development of conductive hydrogels . These materials are particularly useful in tissue engineering as scaffolds that can support cell growth and tissue formation. Moreover, their conductive properties allow them to interface with biological systems, which is crucial for developing advanced prosthetic devices that require electrical signals to operate.

Electrochemical Energy Storage: Battery Performance Enhancement

Cyanoethyl derivatives, such as 1-(2-cyanoethyl)pyrrole, have shown promise in improving the high-temperature performance of lithium-ion batteries . By analogy, the cyanoethyl group in the compound could be explored as an electrolyte additive to enhance battery stability and performance under thermal stress. This application is significant for the development of batteries capable of operating in extreme conditions.

Adhesive Technologies: Cyanoacrylate Adhesives

Cyanoacrylate adhesives are known for their rapid polymerization and strong bonding capabilities. The cyano and acrylic acid groups in the compound can potentially be utilized to synthesize new variants of cyanoacrylate adhesives with unique properties . These adhesives have widespread applications in various industries, including medical, where they are used for wound closure and surgical adhesion.

Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs)

Compounds with cyano and acrylic acid functionalities have been used as sensitizing dyes in DSSCs . The compound could be explored for its potential as a sensitizer due to its structural similarity. The cyano group can enhance the electron-withdrawing capability, which is beneficial for the efficiency of DSSCs.

Optoelectronics: Organic Light-Emitting Diodes (OLEDs) and Photodetectors

The compound’s structure suggests potential applications in optoelectronic devices. Its conjugated system and electron-withdrawing groups could be advantageous in the design of OLEDs and photodetectors, where charge transfer and light absorption are critical .

properties

IUPAC Name

(E)-3-[1-(2-cyanoethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-4-1-5-12-7-8(6-11-12)2-3-9(13)14/h2-3,6-7H,1,5H2,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSBKTCHCRTEPU-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1CCC#N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 5
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.